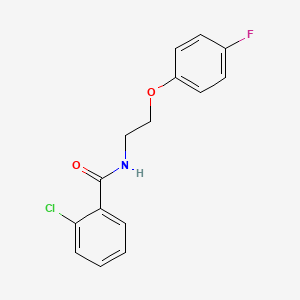

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c16-14-4-2-1-3-13(14)15(19)18-9-10-20-12-7-5-11(17)6-8-12/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTNUPOSCXSMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide: Structure, Identifiers, and Synthesis

This guide provides a comprehensive technical overview of the chemical compound 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its structural representation through universally recognized chemical identifiers, detail a reliable synthetic protocol, and explore the fundamental importance of these elements in modern chemical and pharmaceutical research.

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it a privileged scaffold in the design of new therapeutic agents. Understanding and unambiguously identifying specific benzamide derivatives, such as the title compound, is therefore of paramount importance.

Core Molecular Identifiers

In the landscape of digital chemistry and global scientific collaboration, standardized and machine-readable identifiers are critical for the accurate representation and retrieval of chemical information. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) with its condensed InChIKey are the foremost standards in this domain.[1] They eliminate the ambiguity of chemical nomenclature and provide a robust foundation for cheminformatics and computational drug discovery.

Below are the computed identifiers for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide.

| Identifier | Value |

| Chemical Name | 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide |

| SMILES String | Clc1ccccc1C(=O)NCCOc2ccc(F)cc2 |

| InChI | InChI=1S/C15H13ClFNO2/c16-14-4-2-1-3-12(14)15(19)18-8-9-20-13-6-5-11(17)7-10-13/h1-7,10H,8-9H2,(H,18,19) |

| InChIKey | YJCYJCVRFHMYIW-UHFFFAOYSA-N |

Deconstructing the SMILES String

The SMILES format represents a molecule's structure as a linear string of characters, capturing its atomic composition and connectivity.[2][3]

-

Clc1ccccc1: This segment describes the 2-chlorophenyl group. Cl represents a chlorine atom attached to an aromatic carbon (c). The lowercase c's and the number 1 define a benzene ring, with the numbering indicating the ring closure points.

-

C(=O): This denotes a carbonyl group (a carbon double-bonded to an oxygen).

-

N: Represents a nitrogen atom.

-

CCO: An ethyl linker (CC) with an oxygen atom (O).

-

c2ccc(F)cc2: This describes the 4-fluorophenyl group. F represents a fluorine atom attached to an aromatic carbon in a second benzene ring, denoted by the number 2. The parentheses enclose the substituent on the aromatic ring.

Understanding the InChI and InChIKey

The InChI is a layered, textual identifier that provides a hierarchical description of a molecule's composition and structure. The InChIKey is a condensed, 27-character hashed version of the InChI, designed for easy web searching and database indexing.[4][5]

-

InChI=1S/... : The prefix indicates the InChI version and that it is a standard InChI.

-

/C15H13ClFNO2 : This is the chemical formula layer.

-

/c16-14-4-2-1-3-12(14)15(19)18-8-9-20-13-6-5-11(17)7-10-13/ : The connectivity layer, detailing the bonding of the non-hydrogen atoms.

-

/h1-7,10H,8-9H2,(H,18,19)/ : The hydrogen layer, specifying the location of hydrogen atoms.

-

YJCYJCVRFHMYIW-UHFFFAOYSA-N : The InChIKey is a fixed-length code. The first 14 characters (YJCYJCVRFHMYIW) are derived from the connectivity information of the InChI, while the subsequent characters represent other layers like stereochemistry (in this case, UHFFFAOYSA for no specified stereochemistry) and a protonation layer.[4]

Visualizing the Chemical Information

The following diagram illustrates the relationship between the compound's name, its two-dimensional structure, and its primary chemical identifiers.

Caption: From Structure to String: Representing 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide.

Experimental Protocol: Synthesis of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

The synthesis of the title compound can be efficiently achieved via a Schotten-Baumann reaction, a robust and widely used method for the formation of amides from amines and acid chlorides.[6][7][8] This protocol details the acylation of 2-(4-fluorophenoxy)ethanamine with 2-chlorobenzoyl chloride.

Causality of Experimental Choices: The Schotten-Baumann conditions, utilizing a two-phase system with an aqueous base, are ideal for this reaction. The base (sodium hydroxide) neutralizes the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[9] The use of an organic solvent ensures that the reactants and product remain dissolved.

Step 1: Preparation of 2-(4-fluorophenoxy)ethanamine

This intermediate can be synthesized from 4-fluorophenol and a suitable aminoethylating agent, or it can be procured from commercial suppliers. For the purpose of this guide, we will assume it is available.

Step 2: Amide Formation

Materials:

-

2-(4-fluorophenoxy)ethanamine

-

2-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-(4-fluorophenoxy)ethanamine in dichloromethane (approximately 10 mL per gram of amine).

-

Add an equal volume of a 2 M aqueous solution of sodium hydroxide to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve 1.05 equivalents of 2-chlorobenzoyl chloride in a minimal amount of dichloromethane.

-

Add the 2-chlorobenzoyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), deionized water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to validate the structure and ensure the absence of significant impurities.

Conclusion

This guide has provided a detailed technical overview of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide, emphasizing the critical role of standardized chemical identifiers. The provided SMILES and InChIKey serve as unambiguous labels for this molecule, facilitating its inclusion in chemical databases and computational workflows. The detailed synthetic protocol, based on the reliable Schotten-Baumann reaction, offers a clear and reproducible method for its preparation in a laboratory setting. For researchers in drug discovery and medicinal chemistry, a firm grasp of these fundamental concepts—from structural representation to synthesis—is essential for the advancement of novel therapeutic agents.

References

-

SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved from [Link]

-

Simplified Molecular-Input Line-Entry System (SMILES): Significance and symbolism. (2025). In Vitro Models. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Zhou, Y., & Zhong, J. (2022). Application of SMILES-based molecular generative model in new drug design. Frontiers in Pharmacology, 13, 989737. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Retrieved from [Link]

-

ResearchGate. (n.d.). SMILES, SMARTS, InChI and InChIKey concepts. [Image]. Retrieved from [Link]

-

Neovarsity. (2025, May 10). How Machine Learning Models Learn Chemistry from SMILES. Retrieved from [Link]

-

Open Babel. (n.d.). InChIKey (inchikey). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). HC Red 7. Retrieved from [Link]

-

Wikipedia. (n.d.). International Chemical Identifier. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. neovarsity.org [neovarsity.org]

- 4. openbabel.org [openbabel.org]

- 5. International Chemical Identifier - Wikipedia [en.wikipedia.org]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Prospective Toxicological Assessment of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide: A Technical Guide

Executive Summary

This technical guide addresses the toxicological profile of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide, a compound for which specific public safety and toxicity data are not extensively available. In the absence of a significant body of existing research, this document adopts a prospective approach. From the perspective of a Senior Application Scientist, we outline a comprehensive strategy for characterizing the compound's safety profile. By deconstructing its molecular structure into its core moieties—a 2-chlorobenzamide head, a 4-fluorophenoxy tail, and an ethyl ether linkage—we perform a predictive analysis based on established structure-activity relationships.

This guide details a tiered, systematic evaluation workflow, beginning with fundamental in vitro assays to assess genotoxicity and cytotoxicity, followed by foundational in vivo acute toxicity studies. We provide detailed, field-proven protocols for key experiments, such as the bacterial reverse mutation (Ames) test and an acute oral toxicity study compliant with OECD guidelines. Furthermore, we explore potential metabolic pathways and mechanistic concerns, including interactions with cytochrome P450 enzymes. The methodologies, data interpretation frameworks, and visual workflows presented herein are designed to provide researchers and drug development professionals with a robust, scientifically-grounded blueprint for establishing a comprehensive safety profile for this and other data-poor chemical entities.

Introduction and Predictive Analysis

The compound 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a substituted benzamide with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its safety and toxicity is a prerequisite for any further development. As of the date of this publication, a comprehensive toxicological dossier for this specific molecule is not publicly available. Therefore, a predictive analysis based on its structural components is the logical first step in a formal safety evaluation.

Chemical Identity

-

Chemical Name: 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

-

Molecular Formula: C₁₅H₁₃ClFNO₂

-

Molecular Weight: 293.7 g/mol

-

Structure:

(Note: A placeholder for the 2D chemical structure image)

Predictive Toxicology via Structural Deconstruction

The molecule's structure can be dissected to infer potential toxicological liabilities based on the known profiles of its constituent parts.

-

2-Chlorobenzamide Moiety: The benzamide group is a common feature in many pharmaceuticals. The presence of a chlorine atom on the benzene ring (an aryl halide) can influence metabolic stability and, in some cases, is associated with idiosyncratic drug toxicity. Aryl halides can be metabolized to reactive intermediates, such as arene oxides, which warrants investigation into potential hepatotoxicity and covalent binding.

-

4-Fluorophenoxy Moiety: The phenoxy group is present in many herbicides and drugs. The carbon-fluorine bond is exceptionally strong, making this part of the molecule resistant to metabolic cleavage and potentially increasing its biological half-life and persistence. The toxicity of chlorophenoxy compounds is well-documented, though this is not a direct structural analog.[1]

-

Ethyl Ether Linkage: Ether linkages can be subject to oxidative cleavage by cytochrome P450 (CYP) enzymes. This metabolic process could liberate the chlorobenzamide and fluorophenoxy moieties, meaning the toxicity profile may be a composite of the parent compound and its primary metabolites.

This structural analysis suggests three primary areas of focus for an initial safety assessment: 1) Genotoxicity , due to the potential for reactive metabolite formation from the chlorinated aromatic ring; 2) Systemic Toxicity , with a focus on the liver as a primary site of metabolism; and 3) Metabolic Stability and Profile , to understand the compound's fate in vivo.

A Tiered Strategy for Toxicological Evaluation

A scientifically sound and resource-efficient approach to characterizing a novel compound involves a tiered testing strategy. This workflow prioritizes in vitro methods to screen for major liabilities before proceeding to more complex in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: A proposed tiered workflow for safety and toxicity assessment.

Core In Vitro Safety Assessment Protocols

The foundation of any safety profile rests on robust in vitro assays that can identify fundamental liabilities like mutagenicity and direct cellular toxicity.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a critical first-line screen for mutagenicity. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively, rendering them unable to synthesize the essential amino acid. The assay detects if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a liver homogenate fraction (S9) is crucial, as it mimics mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.

Experimental Protocol: Ames Test (OECD 471 Compliant)

-

Strain Selection: Utilize standard strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Dose Range Finding: Perform an initial cytotoxicity test to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria. A typical range might be 5, 50, 500, 2500, and 5000 µ g/plate .

-

Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without S9 mix (e.g., from Aroclor 1254-induced rat liver).

-

Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at the desired concentration (or vehicle control), and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Allow the top agar to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies (his+ or trp+) on each plate.

-

Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) revertant count for at least one strain.

Data Presentation (Template)

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (n=3) | Fold Increase over Control | Result |

| TA98 | Without | Vehicle Control | 25 ± 4 | 1.0 | - |

| 50 | 28 ± 5 | 1.1 | - | ||

| 500 | 35 ± 6 | 1.4 | - | ||

| 5000 | 65 ± 9 | 2.6 | Positive | ||

| TA100 | With | Vehicle Control | 110 ± 12 | 1.0 | - |

| 50 | 125 ± 15 | 1.1 | - | ||

| 500 | 130 ± 11 | 1.2 | - | ||

| 5000 | 115 ± 18 | 1.0 | - |

In Vivo Toxicity Assessment: Acute Exposure

Following negative in vitro genotoxicity results, a single-dose in vivo study is conducted to determine the compound's systemic toxicity and to identify a potential lethal dose.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

Causality: This method is a stepwise procedure using a small number of animals per step. It provides information on the hazardous properties and allows for the classification of the substance according to the Globally Harmonized System (GHS). The choice of this method over a traditional LD50 test significantly reduces the number of animals required.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.

-

Housing & Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate for at least 5 days before the study.

-

Dosing Procedure (Starting Dose: 300 mg/kg): a. Fast animals overnight (food, not water). b. Weigh animals and calculate the dose volume. Administer the compound via oral gavage. c. A group of 3 animals is used for each step.

-

Observations: a. Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours). b. Continue daily observations for a total of 14 days. c. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

-

Stepwise Progression:

-

If 0-1 animals die at 300 mg/kg: Proceed to a higher dose (2000 mg/kg) with 3 new animals.

-

If 2-3 animals die at 300 mg/kg: The experiment is stopped. The GHS classification is determined.

-

If results are equivocal: A third step with 3 more animals at the same dose level may be required.

-

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation (Template)

| Dose (mg/kg) | No. of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Gross Necropsy Findings | GHS Classification |

| 300 | 3 | 0/3 | Lethargy (Days 1-2), Piloerection (Day 1) | No abnormalities detected | TBD |

| 2000 | 3 | 1/3 | Severe lethargy, ataxia, tremors (Day 1) | Discoloration of the liver in one animal | TBD |

Mechanistic & Metabolic Considerations

Understanding how the body processes the compound is key to interpreting its toxicity.

Putative Metabolic Pathway

Based on its chemical structure, 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is likely metabolized by Phase I (oxidation) and Phase II (conjugation) reactions, primarily in the liver.

Caption: A putative metabolic pathway for the title compound.

Expert Insight: The potential for ether cleavage (M3) is a critical pathway to investigate. This would release 2-chlorobenzamide and 4-fluorophenoxyethanol, and the overall toxicity profile would then depend on the combined effects of the parent compound and these major metabolites. An in vitro study using human liver microsomes followed by LC-MS/MS analysis would be the standard method to confirm these pathways and identify the specific CYP enzymes involved.

Conclusion

The toxicological assessment of a novel chemical entity like 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide demands a structured, predictive, and evidence-based approach. In the absence of existing data, a strategy built on structural alerts, a tiered experimental workflow, and validated methodologies is paramount. This guide provides a foundational blueprint for such an evaluation. The initial in vitro screens for genotoxicity and cytotoxicity are essential gates. Positive findings in these early assays would trigger further mechanistic investigation, while negative results, coupled with a well-defined acute toxicity profile, would build confidence for proceeding to more complex, repeated-dose studies. The ultimate goal is the careful assembly of a comprehensive safety dossier that enables a robust risk assessment for any intended application.

References

-

OECD Guideline for the Testing of Chemicals, Section 4, No. 471: Bacterial Reverse Mutation Test. Source: OECD iLibrary. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral toxicity – Acute Toxic Class Method. Source: OECD iLibrary. [Link]

-

Klaassen, C. D. (Ed.). (2019). Casarett & Doull's Toxicology: The Basic Science of Poisons, Ninth Edition. Source: McGraw-Hill Education. [Link]

-

U.S. Food and Drug Administration. (2010). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Source: FDA.gov. [Link]

Sources

Methodological & Application

Preparation of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide stock solutions in DMSO

Application Note: Preparation and Handling of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide Stock Solutions

Executive Summary & Chemical Context

This technical guide outlines the standardized protocol for preparing, storing, and utilizing stock solutions of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide . This compound is a lipophilic small molecule often utilized in pharmacological screening and mechanistic studies. Structurally, it possesses a halogenated benzamide core linked via an ethyl ether to a fluorinated phenyl ring.

Why this protocol matters: The presence of two halogenated aromatic rings (chlorine and fluorine) confers significant lipophilicity (LogP > 3.0) to this molecule.[1][2][3][4][5][6][7] While this enhances membrane permeability in biological assays, it creates acute solubility challenges in aqueous media. Improper stock preparation leads to micro-precipitation , a "silent killer" of assay reproducibility where the compound crashes out of solution invisible to the naked eye, leading to false negatives or erratic IC50 values.

This guide utilizes Dimethyl Sulfoxide (DMSO) as the universal solvent due to its high dielectric constant and ability to solubilize aromatic amides.

Physicochemical Profile & Safety

Before handling, verify the compound properties to ensure accurate molarity calculations.

| Property | Value / Description | Notes |

| Compound Name | 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide | |

| Molecular Formula | C₁₅H₁₃ClFNO₂ | |

| Molecular Weight | 293.72 g/mol | Use this for Molarity calculations.[8] |

| Solubility (Water) | Negligible (< 1 µM) | Do not attempt direct aqueous dissolution. |

| Solubility (DMSO) | High (> 50 mM) | Recommended stock concentration: 10 mM or 20 mM . |

| Hygroscopicity | Low (Solid), High (DMSO Solution) | DMSO absorbs atmospheric water; keep sealed. |

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, homogenous 10 mM stock solution from lyophilized powder.

Materials Required

-

Compound: 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (Solid).[8]

-

Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[9] Avoid "wet" DMSO.

-

Vials: Amber glass vials with PTFE-lined caps (prevents leaching and photodegradation).

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional).

Step-by-Step Methodology

-

Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Weigh approximately 2.94 mg of the compound into a sterile amber glass vial.

-

Note: It is often more accurate to weigh the powder first and then calculate the exact volume of DMSO required, rather than targeting a specific mass.

-

-

Volume Calculation: Use the formula

-

Where

= Volume of DMSO (L) - = Mass weighed (g)

- = 293.72 g/mol

- = Target Concentration (0.01 M)

-

Example: If you weigh 3.0 mg (0.003 g):

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO.

-

Homogenization:

-

Vortex vigorously for 30 seconds.

-

Inspect: Check for floating particulates. The solution should be crystal clear.

-

Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The amide bond is stable at this temperature.

-

Protocol B: Storage & Stability (The "Freeze-Thaw" Trap)

DMSO is hygroscopic. Every time a stock vial is opened, it absorbs water from the air. At water concentrations >10%, lipophilic compounds like 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide may precipitate or degrade.

The Golden Rule: Never store the bulk stock. Aliquot immediately.

Workflow Visualization

Caption: Critical workflow for preventing hydration and degradation of stock solutions. Immediate aliquoting avoids repeated freeze-thaw cycles.

Storage Guidelines

-

Aliquot Size: 20–50 µL per vial (sufficient for one experiment).

-

Container: 0.5 mL polypropylene PCR tubes or amber glass vials.

-

Temperature: -20°C for up to 6 months; -80°C for long term (>1 year).

-

Thawing: Thaw aliquots at room temperature or 37°C. Vortex immediately after thawing to redissolve any micro-crystals formed during freezing.

Protocol C: Dilution into Aqueous Assay Media

This is the most critical failure point. Direct addition of high-concentration DMSO stock to water often causes "shock precipitation."

The Intermediate Dilution Method: To reach a final assay concentration (e.g., 10 µM), do not pipette 1 µL of 10 mM stock into 1 mL of water. Instead, use a serial dilution strategy that keeps the DMSO concentration constant until the final step.

Dilution Table (Example for 10 µM Final Assay Concentration)

| Step | Source Solution | Solvent Added | Volume Ratio | Final Conc. | DMSO % | State |

| 1 | 10 mM Stock (100% DMSO) | 100% DMSO | 1:9 | 1 mM | 100% | Stable |

| 2 | 1 mM Working Stock | Assay Buffer | 1:99 | 10 µM | 1% | Metastable |

Note: If your assay requires <0.5% DMSO (common for cell culture), an additional intermediate step is required.[1]

Mechanism of Precipitation Avoidance

Caption: Comparison of direct dilution (high risk) vs. intermediate dilution (stable). Intermediate steps prevent local supersaturation.

Troubleshooting & FAQ

Q: The solution turned cloudy upon adding to cell culture media.

-

Cause: The compound exceeded its aqueous solubility limit, or the "mixing shock" occurred.

-

Solution:

-

Ensure the final concentration is below the solubility limit (likely < 50 µM for this compound).

-

Pre-warm the media to 37°C.

-

Vortex the media while adding the compound aliquot (dynamic addition).

-

Q: My stock solution froze at room temperature.

-

Cause: Pure DMSO freezes at 19°C.

-

Solution: This is normal and indicates high purity. Warm in hands or a 37°C bath to melt.

Q: Can I use PBS for the intermediate dilution?

-

No. Intermediate dilutions should be done in 100% DMSO to create "Working Stocks" (e.g., 1000x or 500x). Only the final step should introduce the aqueous buffer.

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

-

Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by controlling DMSO concentration. Journal of Biomolecular Screening. Link

-

BenchChem. (2025).[9] Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.Link

-

Emulate Bio. (2019). Protocol for Compound Treatment Solution Preparation.[2][4][9]Link

-

PubChem. (2023). Compound Summary: 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide.[8] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. emulatebio.com [emulatebio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. quora.com [quora.com]

- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-Methyl-4h-1,2,4-Triazol-3-Yl)ethyl]benzamide | C20H20ClFN4O2S | CID 71307933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Administration of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide in Animal Models

Abstract: This document provides a comprehensive guide for the formulation and administration of novel chemical entities (NCEs), using 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide as a representative molecule, in preclinical animal models. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure experimental reproducibility, scientific validity, and animal welfare. We will explore the critical pre-formulation considerations and detail the procedural steps for the most common administration routes: oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).

Introduction: The Challenge of Administering Novel Chemical Entities

The successful in vivo evaluation of a novel chemical entity (NCE) like 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is fundamentally dependent on the ability to deliver the compound to the target site in a consistent and reproducible manner. The route of administration directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME).[1] For an NCE, where such data is often unavailable, the initial formulation and administration strategy is a critical experimental step.

This guide is structured to walk the researcher through the logical progression from initial compound characterization to the selection and execution of an appropriate administration route. The focus is not merely on the procedural "how" but on the scientific "why," empowering researchers to make informed decisions for their specific experimental objectives.

Part 1: Pre-formulation and Vehicle Selection Strategy

Before any in vivo administration, a foundational understanding of the compound's physicochemical properties is essential.[2] Benzamide derivatives, such as the topic compound, are often crystalline solids with poor aqueous solubility. This characteristic is the primary hurdle to overcome in formulation development.

Causality Behind Pre-formulation: The goal is to create a delivery system that maximizes exposure for safety and efficacy testing.[3] For early PK studies, a solution is the preferred dosage form as it ensures accurate dosing and bypasses dissolution as a rate-limiting step for absorption.[1][4]

Decision Workflow for Vehicle Selection

The following workflow illustrates the decision-making process for selecting an appropriate vehicle for an NCE with presumed low aqueous solubility.

Caption: Integrated workflow from NCE to in vivo data analysis.

References

-

University of Queensland Biological Resources. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Research Support. Retrieved from [Link]

-

University of Queensland Biological Resources. (2024, May). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Research Support. Retrieved from [Link]

-

Journal of Pharmaceutical Research and Development. (2023, March 1). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. Retrieved from [Link]

-

Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

-

UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

-

JoVE. (2025, July 8). Subcutaneous Injection of Bacterial Antigen to Induce Systemic Inflammation in a Murine Model. Retrieved from [Link]

-

JoVE. (2025, July 8). Intraperitoneal Injection of Cells: A Method of Delivering Cancer Cells into the Peritoneal Adipose Tissue of Murine Model. Retrieved from [Link]

-

Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

-

Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

-

Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research. Retrieved from [Link]

-

Bio-protocol. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. PMC. Retrieved from [Link]

-

University of Queensland Biological Resources. (2024, May). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Research Support. Retrieved from [Link]

-

Queen's University. (2012, February 16). Subcutaneous Injection in Mice | Animals in Science. Retrieved from [Link]

-

Scribd. (n.d.). Study of Different Routes of Drug Administration On Mice or Rats. Retrieved from [Link]

-

Childhood Cancer Repository. (2015, October 23). SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. Retrieved from [Link]

-

Bioscientia Medicina: Journal of Biomedicine & Translational Research. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Retrieved from [Link]

-

ILAR Journal. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Retrieved from [Link]

-

JoVE. (2015, August 24). Video: Compound Administration in Rodents- Oral and Topical Routes. Retrieved from [Link]

-

AAPS PharmSciTech. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]

-

UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]

-

Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

-

Direction des services vétérinaires, Université Laval. (2011, September 15). Administration and injection of substances in mice Number: AD-2. Retrieved from [Link]

-

UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

-

Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]

-

Ichor Bio. (2021, June 17). A Beginners Guide on How to Inject Mice. Retrieved from [Link]

-

University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

-

Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

-

Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

-

Medicilon. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]

-

PubChem - NIH. (n.d.). CJ-042794. Retrieved from [Link]

-

SlideShare. (2020, December 2). Routes Of Drug Administration. Retrieved from [Link]

-

University of North Texas Research. (2020, December 22). Routes of Administration. Retrieved from [Link]

Sources

- 1. admescope.com [admescope.com]

- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. altasciences.com [altasciences.com]

- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzamide Derivative Synthesis

Welcome to the technical support center dedicated to the synthesis of benzamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during your experiments, with a core focus on the critical parameter of reaction temperature. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic strategies for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in benzamide synthesis?

Temperature is a critical parameter in benzamide synthesis as it directly influences reaction kinetics, solubility of reactants, and the prevalence of side reactions. The formation of the amide bond is typically an exothermic process[1][2][]. Therefore, controlling the temperature is crucial to prevent overheating, which can lead to the formation of byproducts such as N-benzoylbenzamide (diacylation)[4][5]. Conversely, a temperature that is too low may result in an incomplete reaction and consequently, a low yield[4][6]. The optimal temperature is a delicate balance that depends on the specific substrates, reagents, and solvent used.

Q2: My reaction is exothermic and difficult to control. What are the best practices for managing the reaction temperature?

Managing the exothermic nature of amide bond formation is a common challenge. Here are some effective strategies:

-

Slow Reagent Addition: Add the more reactive reagent, typically the acylating agent like benzoyl chloride, dropwise or in small portions to the amine solution. This allows for better heat dissipation[4][5][6].

-

Cooling: Utilize an ice bath or a cooling system to maintain a low and stable temperature during the addition of reagents[1][6]. For many standard procedures, a temperature range of 0-5°C is recommended during the initial phase[1].

-

Adequate Dilution: Performing the reaction in a sufficient volume of a suitable solvent helps to absorb and distribute the heat generated[6].

-

Vigorous Stirring: Ensure efficient mixing to prevent localized overheating and to promote contact between reactants, especially in biphasic systems[2].

Q3: How do different amide coupling reagents affect the optimal reaction temperature?

The choice of coupling reagent is pivotal and directly impacts the optimal temperature conditions.

-

Acid Chlorides (e.g., Benzoyl Chloride): Reactions involving highly reactive acid chlorides are often performed at low temperatures (e.g., 0-5°C) to control the exothermic reaction and minimize side reactions like hydrolysis and over-acylation[2][4].

-

Carbodiimides (e.g., DCC, EDC): Carbodiimide-mediated couplings are also temperature-sensitive. Low temperatures are recommended to reduce the risk of racemization and the formation of N-acylurea byproducts[7]. The addition of additives like 1-Hydroxybenzotriazole (HOBt) can help suppress these side reactions[2].

-

Phosphonium and Uronium/Aminium Salts (e.g., PyBOP, HATU): These reagents are often used in peptide synthesis and are known for their high reactivity. While they can facilitate amide bond formation in sterically hindered cases, their thermal stability should be considered, especially on a larger scale[8][9][10]. It is crucial to consult the manufacturer's data for the thermal stability of specific coupling reagents.

Q4: What is the impact of solvent choice on the reaction temperature?

The solvent plays a multifaceted role in controlling the reaction temperature:

-

Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature under reflux conditions.

-

Heat Capacity: Solvents with a higher heat capacity are more effective at absorbing the heat generated during an exothermic reaction.

-

Solubility: The solubility of reactants and intermediates at different temperatures can influence the reaction rate. In some cases, gentle warming may be required to ensure all components are in solution[4].

-

Aprotic vs. Protic Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used to avoid unwanted reactions with the acylating agent[][11]. Water can be used in certain methods like the Schotten-Baumann reaction, but careful control of pH and temperature is necessary to minimize hydrolysis of the acid chloride[2][4].

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield is one of the most frequent challenges in benzamide synthesis. The following troubleshooting steps can help identify and resolve the underlying cause:

| Potential Cause | Troubleshooting Strategy |

| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion[5].- Optimize Temperature: If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature or gently heating it after the initial exothermic phase[4]. For some reactions, refluxing for several hours may be necessary[6][12]. |

| Hydrolysis of Acylating Agent | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents[4][5].- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture[5].- Controlled Addition: Add the acylating agent slowly to a cooled solution of the amine[4]. |

| Protonation of the Amine | - Use a Base: The reaction often generates an acid byproduct (e.g., HCl) that can protonate the starting amine, rendering it non-nucleophilic. Use a base, such as aqueous NaOH, pyridine, or triethylamine, to neutralize the acid[2][]. |

| Poor Reagent Quality | - Verify Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction[6]. Use freshly distilled or a new bottle of benzoyl chloride to minimize benzoic acid contamination[1]. |

| Substituent Effects | - Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing the reaction. In such cases, a moderate increase in temperature or a longer reaction time may be required[4].- Steric Hindrance: Sterically hindered amines may react more slowly, necessitating optimization of reaction conditions[4]. |

Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and reduce the overall yield of the desired benzamide derivative.

| Impurity/Byproduct | Troubleshooting Strategy |

| Unreacted Benzoic Acid | - Minimize Hydrolysis: Follow the strategies outlined for preventing hydrolysis of the acylating agent.- Purification: During workup, wash the organic layer with a mild base, such as a dilute sodium bicarbonate solution, to remove acidic impurities like benzoic acid[1]. |

| N-Benzoylbenzamide (Diacylation) | - Control Stoichiometry: Avoid using a large excess of the acylating agent[5].- Slow Addition: Add the acylating agent dropwise to maintain a low concentration, favoring mono-acylation[5].- Temperature Control: Maintain a lower reaction temperature, as high temperatures can promote over-acylation[4][5]. |

| N-Acylurea (with carbodiimides) | - Low Temperature: Perform carbodiimide-mediated couplings at low temperatures[7].- Use Additives: Incorporate additives like HOBt or HOAt into the reaction mixture to suppress the formation of N-acylurea[2][7]. |

Experimental Protocols & Workflows

Protocol 1: General Procedure for Benzamide Synthesis via Schotten-Baumann Reaction

This protocol outlines a standard procedure for the synthesis of benzamide from benzoyl chloride and an amine under basic conditions, with careful temperature control.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the amine (1.0 equivalent) and a base such as sodium hydroxide (2.2 equivalents) in a suitable solvent system (e.g., a biphasic mixture of water and dichloromethane).

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

-

Reagent Addition: Slowly add benzoyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the organic solvent, to the stirred reaction mixture over 15-30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water or ethyl acetate/hexanes, to yield the pure benzamide derivative[2][5].

Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low yields in benzamide synthesis.

Caption: A decision tree for troubleshooting low yields.

Mechanism: Amide Bond Formation via Acid Chloride

The following diagram illustrates the general mechanism for the formation of a benzamide derivative from benzoyl chloride and a primary amine.

Caption: Nucleophilic acyl substitution mechanism.

References

- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development - ACS Publications. (2018, July 30).

- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). Benchchem.

- Strategies to reduce impurities in benzamide synthesis. (n.d.). Benchchem.

- Identifying and minimizing side reactions in benzamide synthesis. (n.d.). Benchchem.

- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2018, July 30). Organic Process Research & Development.

- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (n.d.).

- Optimizing reaction conditions for 4-benzoylbenzamide synthesis. (n.d.). Benchchem.

- Dealing with byproduct formation in benzamide synthesis. (n.d.). Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

- Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (n.d.). PMC - NIH.

- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purifying 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Welcome to the technical support guide for the purification of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining this compound in high purity. Ensuring the purity of any active pharmaceutical ingredient (API) or intermediate is critical for the safety, efficacy, and reliability of downstream applications and regulatory compliance.[1][2] This guide provides a logical workflow, from identifying potential impurities to implementing robust purification strategies and verifying the final product's quality.

Section 1: Identifying Potential Impurities

Understanding the potential impurities in your sample is the first step toward effective purification. Impurities in a synthetic compound typically arise from unreacted starting materials, by-products of the reaction, or degradation products.[3] For 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide, the most probable synthetic route is the amide coupling of 2-chlorobenzoyl chloride with 2-(4-fluorophenoxy)ethanamine.

This reaction, while straightforward, can lead to several common impurities. The reaction of acid halides with amines is a well-established method for amide synthesis.[]

Common Impurities and Their Sources

A visual representation of the likely synthesis and the points at which impurities may arise is provided below.

Caption: Synthesis and potential impurity sources.

The table below summarizes the likely impurities and their physical characteristics, which are crucial for selecting an appropriate purification method.

| Impurity Name | Structure | Probable Source | Key Physicochemical Properties |

| 2-chlorobenzoic acid | 2-Cl-C₆H₄-COOH | Hydrolysis of 2-chlorobenzoyl chloride | Acidic, polar, likely soluble in basic aqueous solutions. |

| 2-(4-fluorophenoxy)ethanamine | 4-F-C₆H₄-O-CH₂CH₂-NH₂ | Unreacted starting material | Basic, polar, likely soluble in acidic aqueous solutions. |

| 2-chlorobenzoyl chloride | 2-Cl-C₆H₄-COCl | Unreacted starting material | Highly reactive, will likely hydrolyze to the carboxylic acid during workup. |

| Self-condensation products | Varied | Side reactions | May have higher molecular weight and different polarity compared to the desired product. |

Section 2: Troubleshooting and Purification Strategy

This section provides a logical workflow and answers to frequently asked questions to guide you in choosing the most effective purification strategy.

Purification Decision Workflow

The following flowchart outlines a systematic approach to purifying your crude sample.

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil, not a solid. What should I do?

An oily product often indicates the presence of significant impurities that are depressing the melting point. In this case, direct crystallization is unlikely to be effective. The recommended course of action is to proceed directly to flash column chromatography. This technique is excellent for separating components of a mixture based on their differing polarities.[5][6]

Q2: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8] A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). The principle of "like dissolves like" can be a useful guide; benzamides are generally soluble in polar organic solvents.[9]

-

Procedure for solvent screening: Place a small amount of your crude product in several test tubes. Add a few drops of a different solvent to each tube and observe the solubility at room temperature. If the compound doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot and allow for the formation of crystals upon slow cooling.[10]

Q3: My compound co-elutes with an impurity during column chromatography. What are my options?

If you are using a standard silica gel column with a hexane/ethyl acetate solvent system and experiencing co-elution, consider the following:

-

Change the solvent system: Introducing a different solvent can alter the selectivity of the separation. For instance, replacing ethyl acetate with a mixture of dichloromethane and methanol can change the elution profile.

-

Use a different stationary phase: If your compound is basic, it may be interacting strongly with the acidic silica gel, leading to tailing and poor separation. In such cases, using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine to your eluent can improve the chromatography.[11]

-

Consider reverse-phase chromatography: If the impurities are significantly more or less polar than your product, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) can provide an orthogonal separation mechanism.[5]

Q4: How can I remove acidic or basic impurities before chromatography?

A liquid-liquid extraction (acid-base wash) is a highly effective preliminary purification step. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

-

To remove acidic impurities (e.g., 2-chlorobenzoic acid): Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.

-

To remove basic impurities (e.g., 2-(4-fluorophenoxy)ethanamine): Wash the organic layer with a mild acidic solution, such as 1M hydrochloric acid (HCl). The basic impurity will be protonated and extracted into the aqueous layer.

After washing, ensure you wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄) before concentrating.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for a solid crude product. The principle is based on the high solubility of the compound in hot solvent and low solubility in cold solvent, allowing for the selective crystallization of the pure product while impurities remain in the solution.[12]

-

Dissolution: Place the crude 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat gently.

-

Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

-

Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[7]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is the preferred method for oily products or when recrystallization fails.[13]

-

Select a Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product a retention factor (Rf) of approximately 0.3.

-

Prepare the Column: Pack a glass column with silica gel using your chosen solvent system (wet-packing method is recommended to avoid air bubbles).[13]

-

Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. You can also perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[6]

-

Elution: Run the column by passing the solvent system through it, collecting fractions in test tubes. You can run an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[6]

-

Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide.

Section 4: Purity Verification

After purification, it is essential to confirm the purity of your compound. A combination of analytical techniques should be used.

| Technique | Purpose | Expected Result for a Pure Sample |

| Thin Layer Chromatography (TLC) | Quick purity check and to monitor reactions/chromatography. | A single spot. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. Considered the gold standard in the pharmaceutical industry.[14] | A single major peak, allowing for the calculation of purity (e.g., >99%). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | The proton (¹H) and carbon (¹³C) NMR spectra should match the expected structure, with no significant peaks corresponding to impurities. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | The observed molecular weight should match the calculated molecular weight of the compound. |

| Melting Point Analysis | A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. | A narrow and sharp melting point. |

Spectrophotometric methods like UV-Visible spectroscopy can also be employed for quantitative analysis and purity assessment.[1]

References

-

Benzamide - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 15, 2026, from [Link]

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved February 15, 2026, from [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Aijiren. Retrieved February 15, 2026, from [Link]

-

Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved February 15, 2026, from [Link]

-

The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved February 15, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Recrystallization. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

EXPERIMENT (3) Recrystallization. (n.d.). University of Technology. Retrieved February 15, 2026, from [Link]

-

Benzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 15, 2026, from [Link]

-

How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved February 15, 2026, from [Link]

-

Benzamide. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020, March 4). SciSpace. Retrieved February 15, 2026, from [Link]

-

6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved February 15, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved February 15, 2026, from [Link]

-

CJ-042794. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis and structural evaluation of new 2-((4-chlorophenoxy) methyl)-n-(arylcarbamothioyl)benzamides. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved February 15, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved February 15, 2026, from [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. biotech-spain.com [biotech-spain.com]

- 5. biotage.com [biotage.com]

- 6. Purification [chem.rochester.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. biotage.com [biotage.com]

- 12. praxilabs.com [praxilabs.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

Validation & Comparative

A Comparative Analysis of Benzamide-Based HDAC Inhibitor FNA versus the Standard Inhibitor Vorinostat (SAHA)

A Technical Guide for Researchers in Epigenetics and Drug Discovery

In the landscape of epigenetic modulation, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology. This guide provides an in-depth, objective comparison of the novel benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), against the well-established pan-HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This analysis is grounded in experimental data to inform researchers on the nuances of their respective potencies and cellular activities.

The Mechanistic Dichotomy: Benzamides versus Hydroxamates

The catalytic activity of Class I, II, and IV HDACs is critically dependent on a Zn²⁺ ion within the enzyme's active site. Both benzamides and hydroxamates, the chemical classes to which FNA and SAHA respectively belong, function by chelating this zinc ion, thereby obstructing the deacetylation of histone and non-histone protein substrates.[1][2] This inhibition leads to the accumulation of acetylated proteins, which in turn remodels chromatin, modulates gene expression, and can ultimately trigger cell-cycle arrest, differentiation, and apoptosis in cancer cells.[3]

However, the nature of this zinc chelation differs significantly between the two classes. Hydroxamate inhibitors like SAHA possess a hydroxamic acid moiety (-CONHOH) that acts as a potent bidentate ligand, strongly binding the zinc ion.[1] Benzamides, including FNA, are generally considered more selective inhibitors, particularly for Class I HDACs.[3] The N-(2-aminophenyl)-benzamide functionality in some of these inhibitors coordinates with the catalytic zinc ion through both the carbonyl and amino groups, forming a distinct chelate complex.[4] This structural difference in the zinc-binding group is a key determinant of the inhibitor's potency and isoform selectivity.

In Vitro Potency: A Head-to-Head Comparison of FNA and SAHA

The inhibitory potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency.

Recent studies have elucidated the IC50 values for FNA and its non-fluorinated precursor, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), against several Class I HDAC isoforms.[5][6] When compared to the standard inhibitor SAHA, both FNA and NA demonstrate a distinct selectivity profile.

| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |

| FNA | 842.80[5] | 949.15[5] | 95.48 [5] |

| NA | 95.2 [6][7] | 260.7[6][7] | 255.7[6][7] |

| SAHA (Vorinostat) | 10[8][9] | - | 20[8][9] |

Table 1: Comparative in vitro inhibitory activity (IC50) of FNA, NA, and SAHA against Class I HDAC isoforms.

From this data, it is evident that while SAHA is a potent pan-inhibitor of Class I HDACs, FNA exhibits a remarkable selectivity for HDAC3, being approximately 8.8-fold and 9.9-fold more selective for HDAC3 over HDAC1 and HDAC2, respectively.[5] Its precursor, NA, shows the highest potency against HDAC1.[6][7] This highlights the significant influence of the fluorine substitution in shifting the selectivity profile of the benzamide scaffold towards HDAC3.

Cellular Activity: Translating Enzymatic Inhibition to Anti-proliferative Effects

Beyond enzymatic inhibition, the true therapeutic potential of an inhibitor lies in its ability to elicit a biological response in a cellular context. The anti-proliferative activity of FNA has been evaluated against various cancer cell lines and compared directly with SAHA.

| Cell Line | FNA IC50 (µM) | SAHA IC50 (µM) | Fold-Potency (SAHA/FNA) |

| HepG2 (Hepatocellular Carcinoma) | 1.30[5][10] | 17.25[5][10] | 13.3 |

| U937 (Histiocytic Lymphoma) | 0.55[10] | - | - |

| H460 (Large Cell Lung Carcinoma) | 4.73[10] | - | - |

| FTC-133 (Thyroid Carcinoma) | 9.09[10] | - | - |

| HeLa (Cervical Cancer) | 1.41[10] | - | - |

| K562 (Chronic Myelogenous Leukemia) | 1.31[10] | - | - |

| A2780 (Ovarian Cancer) | - | 27.3[11] | - |

Table 2: Comparative anti-proliferative activity (IC50) of FNA and SAHA in various cancer cell lines.

The data unequivocally demonstrates that FNA is significantly more potent than SAHA in inhibiting the growth of HepG2 cells, with a 13.3-fold lower IC50 value.[5][10] This superior cellular efficacy, despite a higher enzymatic IC50 for HDAC1 and HDAC2 compared to SAHA, suggests that the pronounced inhibition of HDAC3 by FNA may be a critical driver of its anti-proliferative effects in this cell line.

The Central Role of HDAC3 in Cellular Signaling

HDAC3 is a unique Class I HDAC that can shuttle between the nucleus and cytoplasm and is a key component of the NCoR/SMRT co-repressor complexes.[12][13] It plays a crucial role in regulating inflammatory pathways, such as the NF-κB signaling cascade.[12][14] By deacetylating key components of this pathway, HDAC3 can act as a positive regulator of inflammatory gene expression.[14] The selective inhibition of HDAC3 by FNA, therefore, presents a compelling therapeutic strategy for cancers where these signaling pathways are dysregulated.

Figure 2: General workflow for an in vitro fluorometric HDAC inhibition assay.

Cell-Based Anti-Proliferative Assay (e.g., MTT Assay)

This assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitors (FNA and SAHA) and a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for anti-proliferative activity.

Conclusion and Future Directions

The comparative analysis reveals that the benzamide derivative FNA, while being a less potent pan-HDAC inhibitor than SAHA in vitro, exhibits a strong and selective inhibition of HDAC3. This translates to a superior anti-proliferative effect in certain cancer cell lines, such as HepG2. [5][10]The development of isoform-selective inhibitors like FNA is a critical advancement in the field, as it may lead to therapies with improved efficacy and reduced off-target effects.

The pronounced potency of FNA against HepG2 cells underscores the potential of targeting HDAC3 in hepatocellular carcinoma. Further research should focus on elucidating the downstream effects of selective HDAC3 inhibition and evaluating the in vivo efficacy and pharmacokinetic properties of FNA and other next-generation benzamide inhibitors.

References

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. Available at: [Link]

-

Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. Available at: [Link]

-

Mishra, A., et al. (2024). The role of HDAC3 in inflammation: mechanisms and therapeutic implications. Frontiers in Immunology, 15. Available at: [Link]

-

Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. Available at: [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. Available at: [Link]

-

Garske, A. L., et al. (2010). HDAC3 is a positive regulator of the Notch signaling response. Nucleic Acids Research, 38(11), 3539–3552. Available at: [Link]

-

Leus, N. G. J., et al. (2016). Histone deacetylase 3 (HDAC3) as emerging drug target in NF-κB-mediated inflammation. British Journal of Pharmacology, 173(4), 644–654. Available at: [Link]

-

Li, Y., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(8), 2019. Available at: [Link]

-

Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. Available at: [Link]

-

Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Semantic Scholar. Available at: [Link]

-

Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

-

Vannini, A., et al. (2007). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology, 17(6), 683–690. Available at: [Link]

-

Reddy, D. S., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. Available at: [Link]

-

Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138–1148. Available at: [Link]

-

Lauffer, B. E., et al. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 13(4), 621–627. Available at: [Link]

-

Wikipedia. (n.d.). HDAC3. Retrieved from [Link]

-

Chen, M., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Assay and Drug Development Technologies, 15(4), 164–175. Available at: [Link]

-

Christodoulou, M. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(19), 13354–13373. Available at: [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. Available at: [Link]